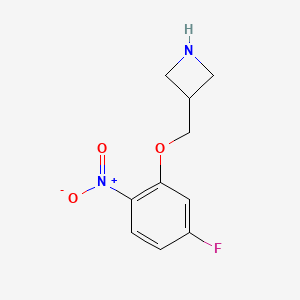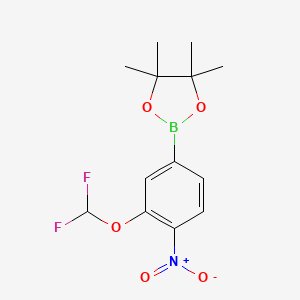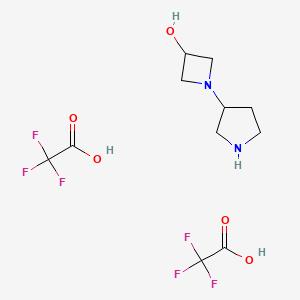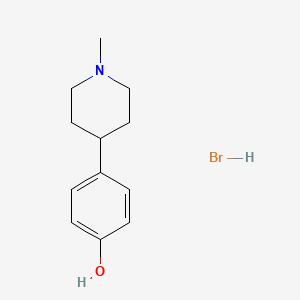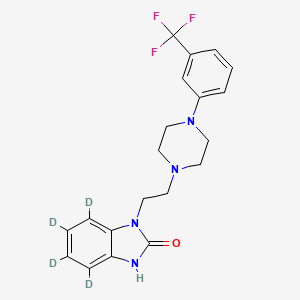
フlibanserin-d4
概要
説明
Flibanserin D4, also known by its brand name Addyi , is a novel pharmacologic agent approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is characterized by recurrent or persistent absence or deficiency of desire for sexual activity and sexual fantasies, leading to pronounced distress or interpersonal difficulty .
Synthesis Analysis
The synthesis of Flibanserin D4 involves several steps, but I’ll highlight a key method. In continuous-flow equipment, the compound is synthesized stepwise, starting from purified intermediates. The entire flow synthesis is carried out using crude solutions from previous steps, without altering the reaction conditions .
Molecular Structure Analysis
The molecular formula of Flibanserin D4 is C20H21F3N4O . It has an average mass of 390.402 Da and a monoisotopic mass of 390.166748 Da . The chemical structure consists of a benzimidazole ring with a piperazine moiety and a trifluoromethylphenyl group. The compound’s 3D structure can be visualized here .
Chemical Reactions Analysis
Flibanserin D4 behaves as a 5-HT2A antagonist and a 5-HT1A agonist . Additionally, it has an affinity for 5-HT2B , 5-HT2C , and dopamine D4 receptors . These interactions contribute to its pharmacological effects, including modulation of serotonin, dopamine, and norepinephrine neurotransmitters .
Physical and Chemical Properties Analysis
科学的研究の応用
薬物動態
フlibanserin-d4: は、生物学的システムにおけるその分布、吸収、代謝、および排泄を理解するために薬物動態研究で使用されてきました。 ラット血漿中のフlibanserinの定量のための迅速かつ高感度のUPLC-MS / MS法を開発した研究は、その薬物動態を探索するために重要です 。この方法は、経時的に血流中の薬物の存在量を定量化するのに役立ち、その治療窓と投与量の最適化に関する洞察を提供します。
女性性機能障害
この化合物は、閉経前の女性における性欲低下症(HSDD)の治療への応用について広く研究されています。 フlibanserinは5-HT2Aアンタゴニストおよび5-HT1Aアゴニストとして作用し、これは中枢神経系の抑制性および興奮性因子のバランスを取ると考えられており、性機能不全を治療する可能性があります 。
神経薬理学
神経薬理学的調査では、this compoundのドーパミン受容体、特にD4への親和性が注目されています。 セロトニンの阻害とドーパミン受容体数の増加を招き、気分、行動、および神経障害に対するその影響を研究するために重要です 。
分析化学
分析化学では、this compoundはクロマトグラフィーアッセイの内部標準として役立ちます。 生物学的サンプル中のその検出と定量のための高感度な方法の開発は、その後の薬理学的および毒性学的調査に不可欠です 。
医薬品開発
This compoundのベンチからベッドサイドへの旅は、医薬品開発のケーススタディであり、新薬を市場に投入する際に伴う課題とプロセスを示しています。 これは、標的チャレンジ研究の重要性と安全性と有効性の評価を強調しています 。
規制科学
FDAなどの規制機関によるthis compoundの評価および承認プロセスは、薬物承認に関与する科学と擁護に関する洞察を提供します。 これは、薬物作用、目標エンドポイント、および安全性の懸念を明確に理解する必要があることを強調しています 。
臨床試験
This compoundは、HSDDの治療における有効性を評価するために臨床試験で使用されます。 試験は、満足のいく性的イベント、欲求レベル、および関連する苦痛などのエンドポイントに焦点を当て、薬物承認に必要な証拠の集積に貢献しています 。
安全性および有効性研究
This compoundの安全性プロファイル、アルコールや他の薬物との相互作用を含め、重要な研究分野です。 鎮静、失神、低血圧、およびその他の潜在的な副作用に関する研究は、その使用に関連するリスクを理解するために不可欠です 。
作用機序
Target of Action
Flibanserin-d4, also known as Flibanserin D4, primarily targets serotonin receptors in the brain. It has a high affinity for serotonin 5-HT1A and 5-HT2A receptors . These receptors play a crucial role in regulating mood, anxiety, and sexual behavior.
Mode of Action
Flibanserin-d4 acts as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . This means it enhances the action of 5-HT1A receptors while inhibiting the action of 5-HT2A receptors. It may also moderately antagonize D4 (dopamine) receptors and 5-HT2B and 5-HT2C receptors .
Biochemical Pathways
The action of Flibanserin-d4 on these receptors contributes to a reduction in serotonin levels and an increase in dopamine and norepinephrine levels in the brain . These changes affect various biochemical pathways involved in reward processing, potentially influencing motivation, interest, and desire .
Result of Action
The molecular and cellular effects of Flibanserin-d4’s action involve changes in neurotransmitter levels in the brain. By reducing serotonin levels and increasing dopamine and norepinephrine levels, Flibanserin-d4 may influence reward processing, potentially enhancing sexual interest and desire .
Safety and Hazards
生化学分析
Biochemical Properties
Flibanserin D4 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has a high affinity for serotonin receptors, specifically acting as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . Additionally, Flibanserin D4 moderately antagonizes dopamine D4 receptors and 5-HT2B and 5-HT2C receptors . These interactions result in the modulation of neurotransmitter levels, including the reduction of serotonin and the increase of norepinephrine and dopamine .
Cellular Effects
Flibanserin D4 influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. By acting on serotonin receptors, Flibanserin D4 modulates the release of neurotransmitters, leading to changes in cellular communication and function . The compound’s impact on dopamine and norepinephrine levels also affects cellular metabolism and energy balance . These effects are observed in different cell types, including neurons and other cells involved in neurotransmission .
Molecular Mechanism
The molecular mechanism of Flibanserin D4 involves its binding interactions with specific biomolecules. As an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors, Flibanserin D4 modulates the activity of these receptors, leading to changes in neurotransmitter release . The compound’s action on dopamine D4 receptors and 5-HT2B and 5-HT2C receptors further contributes to its overall effect on neurotransmitter levels . These interactions result in the reduction of serotonin and the increase of norepinephrine and dopamine, which play a crucial role in reward processing and sexual desire .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flibanserin D4 change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Flibanserin D4 remains stable under various conditions, with minimal degradation observed over time . Long-term effects on cellular function include sustained changes in neurotransmitter levels and modulation of cellular signaling pathways . These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Flibanserin D4 vary with different dosages in animal models. At lower doses, the compound effectively modulates neurotransmitter levels without causing significant adverse effects . At higher doses, Flibanserin D4 may induce toxic or adverse effects, including sedation and changes in motor behavior . Threshold effects are observed, where the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
Flibanserin D4 is involved in various metabolic pathways, primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19 . The compound undergoes extensive metabolism, resulting in the formation of multiple metabolites . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy . The interaction with specific enzymes and cofactors plays a crucial role in the compound’s metabolic flux and metabolite levels .
Transport and Distribution
Flibanserin D4 is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s interaction with these transporters and proteins affects its localization and accumulation within different cellular compartments . The distribution of Flibanserin D4 within tissues is influenced by its binding affinity to specific receptors and transporters . These interactions play a crucial role in the compound’s overall pharmacokinetics and efficacy .
Subcellular Localization
The subcellular localization of Flibanserin D4 is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its activity and function . These targeting signals and modifications play a crucial role in the compound’s overall efficacy and cellular effects . The subcellular localization of Flibanserin D4 is essential for its interaction with specific biomolecules and receptors .
特性
IUPAC Name |
4,5,6,7-tetradeuterio-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i1D,2D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRRDFIXUUSXRA-ZEJCXXMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of flibanserin D4 in the analysis of flibanserin in human plasma?
A1: Flibanserin D4 serves as an internal standard (IS) in the ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying flibanserin in plasma []. An IS is a compound similar in structure and properties to the analyte (flibanserin in this case) but chemically distinguishable (due to isotopic labeling). It is added to the plasma sample at a known concentration before extraction and analysis.
Q2: How does the use of flibanserin D4 contribute to the validation of the analytical method?
A2: The U.S. Food and Drug Administration (FDA) sets specific guidelines for validating bioanalytical methods []. Using flibanserin D4 as an internal standard directly contributes to meeting these guidelines by enabling the assessment of:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487285.png)
![tert-Butyl 9-amino-4-oxo-5-oxa-2-azatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487286.png)


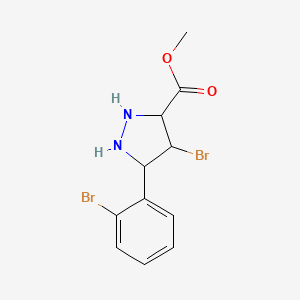
![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-amide](/img/structure/B1487292.png)
